ALDH3A1-IN-2 Demonstrates Balanced Potency Compared to CB29 and KS100
In enzymatic assays, ALDH3A1-IN-2 exhibits an IC50 of 1.29 μM, positioning it between the highly potent CB7 (0.2 μM) and the moderately potent CB29 (16 μM) [1][2][3]. Unlike the multi-isoform inhibitor KS100, which is more potent (IC50 = 360 nM) but also inhibits ALDH1A1 and ALDH2, ALDH3A1-IN-2's activity is reported specifically for ALDH3A1 .
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.29 μM |
| Comparator Or Baseline | CB7: 0.2 μM; CB29: 16 μM; KS100: 360 nM (ALDH3A1), 334 nM (ALDH1A1), 2137 nM (ALDH2) |
| Quantified Difference | ALDH3A1-IN-2 is 6.45x less potent than CB7 but 12.4x more potent than CB29; KS100 is 3.6x more potent against ALDH3A1 but non-selective. |
| Conditions | Recombinant ALDH3A1 enzyme assay with benzaldehyde as substrate. |
Why This Matters
This potency profile offers a balanced tool for studies where moderate potency is preferred to avoid rapid enzyme saturation or when a non-benzimidazole scaffold is required.
- [1] TargetMol. ALDH3A1-IN-2 Product Datasheet. CAS: 374635-48-0. IC50 = 1.29 μM. View Source
- [2] Parajuli, B., et al. (2011). Identification, kinetic and structural characterization of small molecule inhibitors of aldehyde dehydrogenase 3a1 (Aldh3a1). Indiana University Thesis. IC50: CB7 (0.2 μM), CB29 (16 μM). View Source
- [3] PMC3103606. Table 2. IC50 values for the structurally diverse inhibitors. CB29 IC50 = 5 μM (dehydrogenase assay). View Source
